Thiophene, 3-(pentyloxy)-
Overview
Description
Thiophene, 3-(pentyloxy)- is a derivative of thiophene, a heterocyclic compound characterized by a five-membered ring containing four carbon atoms and one sulfur atom Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 3-(pentyloxy)- typically involves the introduction of a pentyloxy group to the thiophene ring. One common method is the alkylation of thiophene with pentyloxy halides in the presence of a base. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of thiophene derivatives. These methods offer efficient and scalable routes to produce thiophene, 3-(pentyloxy)- with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 3-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for thiophene derivatives. These reactions typically occur at the alpha position relative to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Thiophene, 3-(pentyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of thiophene, 3-(pentyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing inflammation.
Pathways Involved: By modulating the activity of these enzymes, thiophene, 3-(pentyloxy)- can influence the production of prostaglandins and leukotrienes, which are key mediators of inflammation.
Comparison with Similar Compounds
Thiophene, 3-(pentyloxy)- can be compared with other thiophene derivatives to highlight its uniqueness:
Thiophene: The parent compound, thiophene, lacks the pentyloxy group and has different chemical and physical properties.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Properties
IUPAC Name |
3-pentoxythiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-2-3-4-6-10-9-5-7-11-8-9/h5,7-8H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAURUMTVMVSGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477881 | |
Record name | Thiophene, 3-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148855-96-3 | |
Record name | Thiophene, 3-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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